N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Catalog No.
S1522303
CAS No.
142867-52-5
M.F
C10H10ClNO5S
M. Wt
291.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

CAS Number

142867-52-5

Product Name

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

IUPAC Name

[acetyl-(4-chlorophenyl)sulfonylamino] acetate

Molecular Formula

C10H10ClNO5S

Molecular Weight

291.71 g/mol

InChI

InChI=1S/C10H10ClNO5S/c1-7(13)12(17-8(2)14)18(15,16)10-5-3-9(11)4-6-10/h3-6H,1-2H3

InChI Key

GWYBSWWLKXEDLB-UHFFFAOYSA-N

SMILES

CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl

Synonyms

N-(4-Chlorophenylsulfonyl)-N-acetyloxyacetamide; N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide; NPI 3

Canonical SMILES

CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (CAS 142867-52-5) is a highly specialized, dual-action biochemical reagent primarily procured as a controlled-release nitroxyl (HNO) donor and a potent aldehyde dehydrogenase (ALDH) inhibitor. Unlike conventional nitric oxide (NO) donors, this N,O-diacylated-N-hydroxyarylsulfonamide derivative undergoes spontaneous, non-enzymatic hydrolysis in neutral aqueous environments (such as Krebs solution at 37°C) to exclusively yield HNO, which subsequently dimerizes to nitrous oxide (N2O) without generating NO cross-contamination. Supplied as a stable white crystalline solid with high DMSO solubility (up to 100 mM), it is the preferred precursor for researchers requiring sustained HNO delivery and precise ALDH modulation in cardiovascular, metabolic, and redox signaling assays, avoiding the rapid degradation and toxic byproducts associated with classic inorganic HNO donors [1].

Procuring generic HNO donors like Angeli's salt (sodium trioxodinitrate) or Piloty's acid often compromises assay integrity due to severe kinetic and chemical limitations. Angeli's salt decomposes extremely rapidly at physiological pH (half-life of approximately 3 minutes) and generates equimolar amounts of reactive nitrite, which confounds downstream signaling data and induces off-target toxicity. Conversely, Piloty's acid requires highly alkaline conditions (pH > 9) or the addition of strong oxidants to release HNO, rendering it fundamentally incompatible with live-cell assays or neutral physiological buffers. Substituting N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide with standard NO donors (e.g., SNAP or SNP) is equally flawed, as NO and HNO exhibit distinct electrophilic profiles and biological targets, particularly regarding thiol reactivity and vasorelaxation mechanisms. For workflows demanding sustained, pure HNO release at pH 7.4 without oxidative triggers or nitrite contamination, this specific sulfonamide derivative is strictly non-interchangeable .

Sustained HNO Release Kinetics at Physiological pH

A primary procurement driver for N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is its optimized hydrolysis rate in neutral solutions. While Angeli's salt releases HNO in a rapid bolus, causing acute localized concentration spikes and rapid depletion, this diacylated sulfonamide provides a steady, sustained release over several hours. This kinetic profile prevents target saturation and mimics chronic physiological exposure, which is critical for long-term cell culture and isolated organ bath studies [1].

Evidence DimensionHydrolysis half-life at pH 7.4 and 37°C
Target Compound DataSeveral hours
Comparator Or BaselineAngeli's salt (~3 minutes)
Quantified Difference>50-fold extension in half-life
ConditionsKrebs solution / neutral aqueous buffer at 37°C

Enables prolonged, controlled dosing in live-cell and tissue assays without requiring continuous infusion or repeated bolus additions.

Elimination of Confounding Nitrite Byproducts

Classic inorganic HNO donors generate reactive nitrogen species as obligate byproducts. Angeli's salt produces one equivalent of nitrite for every equivalent of HNO, which can independently trigger vasodilation and alter redox states, obscuring the true effect of HNO. N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide hydrolyzes to yield only HNO, acetate, and an inert sulfonamide byproduct, ensuring that all observed pharmacological effects are strictly attributable to nitroxyl signaling .

Evidence DimensionNitrite (NO2-) generation per mole of HNO released
Target Compound Data0 stoichiometric equivalents
Comparator Or BaselineAngeli's salt (1 stoichiometric equivalent)
Quantified Difference100% reduction in nitrite byproduct formation
ConditionsNon-enzymatic hydrolysis in physiological buffers

Provides absolute assay purity, allowing researchers to definitively isolate HNO-specific pathways from general reactive nitrogen species effects.

Physiological pH Compatibility Without Oxidative Activation

Many stable HNO precursors, such as Piloty's acid, are entirely unsuited for standard biological assays because they require non-physiological conditions to activate. Piloty's acid requires a pH above 9 or the presence of chemical oxidants to initiate HNO release, which induces severe cellular stress and artifactual data. N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide undergoes spontaneous hydrolysis at pH 7.4, seamlessly integrating into standard in vitro and ex vivo workflows without requiring harsh environmental modifications [1].

Evidence DimensionConditions required for HNO release
Target Compound DataSpontaneous at pH 7.4
Comparator Or BaselinePiloty's acid (requires pH > 9.0 or exogenous oxidants)
Quantified DifferenceFunctional at 1.5 to 2.0 pH units lower without chemical triggers
ConditionsStandard cell culture media and physiological buffers

Eliminates the need for assay-disrupting oxidants or alkaline buffers, preserving the viability of live cells and tissues.

Dual-Action ALDH Inhibition for Metabolic Workflows

Beyond its role as an HNO donor, this compound is a potent, structurally specific inhibitor of aldehyde dehydrogenase (ALDH). Its electrophilic sulfonamide core covalently modifies critical nucleophilic residues in the ALDH active site, significantly reducing catalytic turnover. Standard NO or HNO donors lack this capability entirely. This dual functionality makes it an indispensable reagent for specialized studies investigating the cross-talk between aldehyde metabolism, vasorelaxation, and redox stress .

Evidence DimensionALDH active site inhibition capability
Target Compound DataPotent covalent inhibition
Comparator Or BaselineStandard HNO/NO donors (e.g., Angeli's salt, SNAP) (No ALDH inhibition)
Quantified DifferenceExclusive dual-action mechanism (HNO release + ALDH blockade)
ConditionsEnzymatic assays and metabolic profiling

Allows procurement consolidation for researchers needing to simultaneously induce nitroxyl signaling and block aldehyde detoxification pathways.

Sustained Vasorelaxation and Cardiovascular Tone Assays

Due to its extended half-life and lack of nitrite byproducts, this compound is the optimal choice for isolated organ bath studies (e.g., rabbit thoracic aorta) requiring stable, long-term HNO exposure to measure vasorelaxation without NO-induced artifacts[1].

Thiol-Reactive Redox Signaling Research

Because HNO reacts directly with thiols (unlike NO), this reagent is specifically procured to study the selective modification of cysteine residues on target proteins, benefiting from a clean release profile that prevents confounding oxidative side reactions [1].

ALDH-Targeted Metabolic and Oncology Modeling

Its potent ALDH inhibitory action makes it highly valuable in stem cell and cancer research, where ALDH over-expression is linked to drug resistance. Researchers utilize this compound to disrupt aldehyde detoxification while simultaneously introducing redox stress via HNO .

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

290.9968213 g/mol

Monoisotopic Mass

290.9968213 g/mol

Heavy Atom Count

18

Wikipedia

N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide

Dates

Last modified: 08-15-2023

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